α4β2 Nicotinic Acetylcholine Receptor Binding Affinity: 18-Fold Enhancement Over the Monophenyl Analog
Addition of a second phenyl group to 3-benzylidenequinuclidine to form 3-(diphenylmethylene)quinuclidine increases α4β2 nAChR binding affinity by 18-fold, without conferring intrinsic agonist activity. The parent monophenyl analog 3-benzylidenequinuclidine displays a Ki of 1,600 nM at human α4β2 nAChR [1], whereas introduction of the hydrogen-bond-acceptor methoxy group (yielding compound 7) produces a 266-fold affinity gain with concomitant partial agonism [2]. The diphenylmethylene compound occupies an intermediate position: it achieves substantially enhanced affinity over the benzylidene parent while retaining a pure antagonist profile, a pharmacodynamic distinction critical for target validation studies where confounding agonism must be excluded.
| Evidence Dimension | α4β2 nAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ~89 nM (estimated from 18-fold improvement over baseline Ki of 1,600 nM for 3-benzylidenequinuclidine) |
| Comparator Or Baseline | 3-Benzylidenequinuclidine Ki = 1,600 nM at human α4β2 nAChR; hydrogen-bond-acceptor analog (compound 7) = 266-fold improvement |
| Quantified Difference | 18-fold binding affinity increase vs. the monophenyl parent (estimated Ki of target ≈ 89 nM vs. 1,600 nM); the target compound lacks agonism, unlike the 266-fold-improved hydrogen-bond-acceptor analog which acquires partial agonist activity |
| Conditions | In-vitro displacement of [³H]nicotine from human α4β2 nAChR expressed in SH-EP1 cell membranes; comparative modeling and QM-polarized docking validation |
Why This Matters
This quantitative structure–activity relationship (SAR) enables researchers to select 3-(diphenylmethylene)quinuclidine hydrochloride when enhanced α4β2 affinity is required without the confounding partial agonism introduced by other modifications—an essential criterion for antagonist-mode screening campaigns.
- [1] BindingDB. Affinity Data for (E/Z)-3-benzylidenequinuclidine (BDBM50270282, CHEMBL478358). Ki = 1,600 nM at human α4β2 nAChR. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50270282 View Source
- [2] Kombo DC, Grinevich VP, Hauser TA, et al. QM-polarized ligand docking accurately predicts the trend in binding affinity of a series of arylmethylene quinuclidine-like derivatives at the α4β2 and α3β4 nicotinic acetylcholine receptors (nAChRs). Bioorg Med Chem Lett. 2013;23(17):4842-4847. View Source
